molecular formula C22H25MnN4NaO14P2-4 B1662857 Mangafodipir Trisodium CAS No. 140678-14-4

Mangafodipir Trisodium

カタログ番号: B1662857
CAS番号: 140678-14-4
分子量: 709.3 g/mol
InChIキー: OFHJWKIWWOCMSS-UHFFFAOYSA-G
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mangafodipir Trisodium is a complex chemical compound with a wide range of applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.

準備方法

The synthesis of Mangafodipir Trisodium involves several steps. The process typically starts with the preparation of the pyridine derivatives, followed by the introduction of the phosphonate groups. The final step involves the coordination of manganese(2+) ions with the ligand to form the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

MRI Contrast Agent

Mangafodipir trisodium is primarily utilized as an injectable contrast agent for MRI, particularly in assessing liver conditions. Its unique properties allow for improved imaging of liver lesions, making it a valuable tool in hepatology.

Case Studies and Clinical Trials

  • Sequential Contrast Administration : A study assessed the feasibility of using this compound after gadolinium-based contrast agents in patients with suspected liver lesions. The results indicated that while the sequential use did not significantly enhance detection sensitivity for hepatic metastases, it demonstrated practicality for combined imaging protocols .
  • Safety and Efficacy : A Phase III clinical trial involving 546 adults evaluated the safety and efficacy of this compound for hepatic MRI. The findings confirmed its safety profile and effectiveness in enhancing liver imaging .

Evaluation of Liver Lesions

This compound has been shown to improve the detection of various hepatic lesions, including metastases and benign tumors. Its application is particularly noted in differentiating between types of liver abnormalities.

Clinical Outcomes

  • In a study involving patients with known or suspected liver lesions, this compound effectively highlighted malignant lesions that were also visible with gadolinium-based agents, thereby confirming its utility in clinical practice .

Cholangiography Enhancement

Research has demonstrated that this compound enhances T2-weighted magnetic resonance cholangiography (MRCP), improving the visibility of bile ducts and related structures. This application is crucial for diagnosing biliary obstructions and other cholangiopathies .

Comparative Analysis of Contrast Agents

FeatureThis compoundGadolinium-Based Agents
Chemical Composition Manganese-basedGadolinium-based
Primary Use Liver imagingGeneral MRI contrast
Safety Profile Generally safeRisk of nephrogenic systemic fibrosis
Imaging Enhancement Liver-specificBroad applicability
Detection Sensitivity ModerateHigh

作用機序

The mechanism of action of this compound involves its ability to coordinate with metal ions and interact with various molecular targets. The manganese(2+) ions play a crucial role in its activity, facilitating redox reactions and other biochemical processes. The compound’s structure allows it to bind to specific sites on target molecules, influencing their function and activity .

類似化合物との比較

Compared to other similar compounds, Mangafodipir Trisodium stands out due to its unique combination of properties. Similar compounds include other manganese(2+) complexes with different ligands, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). These compounds share some similarities in their coordination chemistry but differ in their specific applications and effectiveness .

Q & A

Basic Research Questions

Q. What mechanisms underlie the hepatocyte-specific uptake of mangafodipir trisodium in MRI contrast enhancement?

this compound is a manganese (Mn²⁺) chelate structurally analogous to vitamin B6, enabling receptor-mediated uptake by hepatocytes . Post-administration, it undergoes dephosphorylation and transmetallation with zinc, releasing Mn²⁺ ions that bind to α2-macroglobulin for hepatic accumulation. This process enhances T1-weighted MRI signal intensity in hepatocytes, improving lesion-to-liver contrast. Researchers should validate uptake mechanisms using in vitro hepatocyte models with competitive inhibitors (e.g., vitamin B6 analogs) and measure intracellular manganese via atomic absorption spectroscopy .

Q. Which analytical methods are validated for quantifying mangafododipir trisodium in pharmaceutical formulations?

The U.S. Pharmacopeia outlines gas chromatography (GC) and high-performance liquid chromatography (HPLC) for quality control. For GC:

  • Prepare standard solutions using acetone and dehydrated alcohol in volumetric flasks.
  • Inject 7.0 mL into headspace vials and analyze via capillary columns with flame ionization detection. For HPLC:
  • Use a C18 column, mobile phase (e.g., phosphate buffer/acetonitrile), and UV detection at 254 nm.
  • Calculate purity based on peak area ratios, ensuring column efficiency ≥1000 theoretical plates and tailing factor ≤2.3 .

Q. What pharmacokinetic factors must be considered when administering this compound to patients with hepatic impairment?

Manganese elimination primarily occurs via biliary excretion (59% over 5 days) and renal clearance (15% in 24 hours). In hepatic dysfunction, prolonged Mn²⁺ exposure raises neurotoxicity risks (e.g., manganism). Researchers should:

  • Adjust dosing (e.g., reduce from 5 µmol/kg to 2.5 µmol/kg).
  • Monitor serum manganese levels and neurological symptoms in longitudinal studies.
  • Use T1-weighted MRI to assess biliary excretion delays .

Advanced Research Questions

Q. How can experimental designs mitigate manganese dissociation from this compound in preclinical models?

To address chelate instability:

  • Conduct in vitro transmetallation assays with zinc and calcium to simulate physiological conditions.
  • Use electron paramagnetic resonance (EPR) spectroscopy to quantify free Mn²⁺.
  • In animal models, co-administer manganese chelators (e.g., EDTA) and compare tissue deposition via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What methodologies resolve contradictions in this compound’s efficacy for pancreatic vs. hepatic lesion detection?

Discrepancies arise from differences in lesion vascularity and contrast uptake. To reconcile findings:

  • Standardize imaging protocols: Acquire T1-weighted images at 15–30 minutes (hepatic phase) and 24 hours (biliary phase) post-injection.
  • Perform subgroup analyses based on lesion type (e.g., adenocarcinoma vs. neuroendocrine tumors).
  • Use blinded, multi-reader studies to reduce bias, as done in pancreatic cancer trials (sensitivity: 93% for MRI with mangafodipir vs. 88% for CT) .

Q. How can the antioxidant properties of this compound be evaluated in chemoprotection studies?

Mangafodipir scavenges ROS (e.g., superoxide, hydroxyl radicals) via its fodipir ligand. Methodologies include:

  • In vitro assays: Measure ROS inhibition in cell lines (e.g., HUVECs) using fluorescent probes (e.g., DCFH-DA).
  • In vivo models: Administer mangafodipir prior to chemotherapy (e.g., oxaliplatin) in rodents and quantify oxidative markers (e.g., malondialdehyde in plasma).
  • Correlate findings with histopathology to assess protection against DNA damage .

Q. What strategies optimize comparative studies of this compound against gadolinium-based contrast agents?

Key considerations:

  • Use crossover study designs to minimize inter-subject variability.
  • Match cohorts for liver function (e.g., Child-Pugh scores) and lesion size.
  • Employ quantitative metrics: Contrast-to-noise ratio (CNR), lesion-to-liver signal difference.
  • Reference prior studies (e.g., Gadobenate Dimeglumine vs. mangafodipir for biliary visualization), which found comparable CNR (12.3 vs. 11.8, p=0.34) but superior hepatic parenchymal enhancement with mangafodipir .

Q. Methodological Notes

  • Data Contradiction Analysis : Use meta-regression to assess variables (e.g., imaging timing, patient demographics) across studies. For example, pancreatic lesion detection discrepancies may stem from variations in SPIR-T1w sequence parameters .
  • Safety Monitoring : In clinical trials, incorporate neurological assessments (e.g., Unified Parkinson’s Disease Rating Scale) and Mn²⁺ level tracking, especially in cirrhotic patients .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For instance, a study on mangafodipir’s chemoprotection must balance novelty (ROS modulation) against ethical concerns (manganese toxicity) .

特性

CAS番号

140678-14-4

分子式

C22H25MnN4NaO14P2-4

分子量

709.3 g/mol

IUPAC名

sodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)

InChI

InChI=1S/C22H32N4O14P2.Mn.Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;/q;+2;+1/p-7

InChIキー

OFHJWKIWWOCMSS-UHFFFAOYSA-G

SMILES

[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2]

正規SMILES

[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Mn+2]

同義語

Ca4Mn(DPDP)5
calmangafodipir
DPDP
mangafodipir
mangafodipir trisodium
mangafodipir trisodium, anhydrous
manganese dipyridoxyl diphosphate
manganese-DPDP
Mn-DPDP
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid
Teslascan

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-methyl-1H-pyrazole-3-carbonyl chloride
Mangafodipir Trisodium
5-methyl-1H-pyrazole-3-carbonyl chloride
Mangafodipir Trisodium
5-methyl-1H-pyrazole-3-carbonyl chloride
Mangafodipir Trisodium
5-methyl-1H-pyrazole-3-carbonyl chloride
Mangafodipir Trisodium
5-methyl-1H-pyrazole-3-carbonyl chloride
Mangafodipir Trisodium
5-methyl-1H-pyrazole-3-carbonyl chloride
Mangafodipir Trisodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。